molecular formula C9H6Cl2N2 B1340290 4-Amino-6,8-dichloroquinoline CAS No. 929339-40-2

4-Amino-6,8-dichloroquinoline

Cat. No. B1340290
CAS RN: 929339-40-2
M. Wt: 213.06 g/mol
InChI Key: LWGSDQPVVLEBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6,8-dichloroquinoline is a derivative of quinoline, a class of compounds that have been found to possess significant pharmacological properties . It is used as an intermediate in the synthesis of various drugs .


Synthesis Analysis

The synthesis of 4-Amino-6,8-dichloroquinoline involves complex chemical reactions . The selectivity of the amination of 2,6-dichloroquinoline was found to be very low, while better results were obtained with 2,8-dichloroquinoline . The best yields of the amination products were provided by 4,8- and 4,7-dichloroquinolines .


Molecular Structure Analysis

The molecular structure of 4-Amino-6,8-dichloroquinoline is represented by the empirical formula C9H6Cl2N2 . Its molecular weight is 213.06 .


Chemical Reactions Analysis

4-Amino-6,8-dichloroquinoline undergoes various chemical reactions . For instance, it has been used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .

Scientific Research Applications

Quorum Sensing Inhibitors

4-Amino-6,8-dichloroquinoline has been used in the synthesis of new quinoline and anthranilic acid derivatives, which have potential as quorum sensing inhibitors . Quorum sensing is a communication system used by bacteria, and inhibiting it is a promising strategy to combat bacterial pathogens without antibiotics .

Antibiofilm/Virulence Agents

Compounds derived from 4-Amino-6,8-dichloroquinoline have shown potential as antibiofilm and antivirulence agents . For example, compound 15, synthesized using 4-Amino-6,8-dichloroquinoline, displayed potent antibiofilm effects, reducing biofilm formation by nearly 50% and pre-formed biofilm masses by 25% .

Antivirulence Agents

Another compound, 23, synthesized using 4-Amino-6,8-dichloroquinoline, exhibited significant antivirulence effects, reducing pyocyanin synthesis (a virulence factor in Pseudomonas aeruginosa) by over 70% .

Synthesis of Piperaquine

4,7-Dichloroquinoline, a compound related to 4-Amino-6,8-dichloroquinoline, has been used in the synthesis of piperaquine , a drug used to treat malaria.

Synthesis of Other Quinoline Derivatives

4-Amino-6,8-dichloroquinoline can be used as a starting material for the synthesis of various other quinoline derivatives . These derivatives can have a wide range of applications in medicinal chemistry and drug discovery.

Research Chemical

4-Amino-6,8-dichloroquinoline is provided by chemical suppliers like Sigma-Aldrich as a unique research chemical . It can be used in various chemical reactions and syntheses in research laboratories.

Safety and Hazards

The safety data sheet for 4-Amino-6,8-dichloroquinoline indicates that it is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future directions for 4-Amino-6,8-dichloroquinoline research could involve further exploration of its potential anti-malarial activity . Additionally, its use in the synthesis of new compounds with potential pharmacological properties could be investigated .

properties

IUPAC Name

6,8-dichloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGSDQPVVLEBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587987
Record name 6,8-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929339-40-2
Record name 6,8-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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